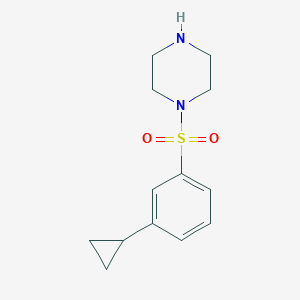

1-(3-Cyclopropylphenyl)sulfonylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

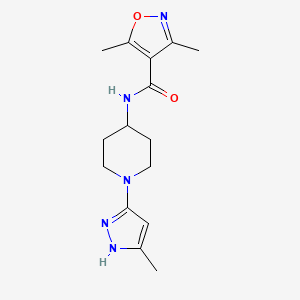

1-(3-Cyclopropylphenyl)sulfonylpiperazine, also known as CPPP, is a small organic molecule. It has the molecular formula C13H18N2O2S and a molecular weight of 266.36 . This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields of research and industry.

Synthesis Analysis

The synthesis of piperazine derivatives, such as CPPP, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of CPPP consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring, and a sulfonyl group attached to a cyclopropylphenyl group .Mécanisme D'action

Target of Action

The primary targets of 1-(3-Cyclopropylphenyl)sulfonylpiperazine are actin-1 and profilin , two proteins that play a crucial role in the life cycle of the Plasmodium falciparum parasite . Actin-1 and profilin are involved in the invasion of red blood cells (RBCs) by the merozoite stage of the parasite .

Mode of Action

1-(3-Cyclopropylphenyl)sulfonylpiperazine interacts with its targets by reducing actin polymerization, a process required by the merozoite stage parasites to invade RBCs . This compound also inhibits the actin-1-dependent process of apicoplast segregation .

Biochemical Pathways

The compound affects the actin polymerization pathway, leading to a disruption in the formation of filamentous actin in the presence of profilin . This disruption prevents the merozoite stage parasites from invading RBCs .

Pharmacokinetics

The compound’s molecular weight (26636) and formula (C13H18N2O2S) suggest that it could have favorable absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The result of the compound’s action is a reduction in the ability of Plasmodium falciparum to invade RBCs . This leads to a delayed death phenotype in the parasite .

Orientations Futures

Propriétés

IUPAC Name |

1-(3-cyclopropylphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S/c16-18(17,15-8-6-14-7-9-15)13-3-1-2-12(10-13)11-4-5-11/h1-3,10-11,14H,4-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYQVIKZHLWUQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CC=C2)S(=O)(=O)N3CCNCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2908940.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-morpholinophenyl)methanone](/img/structure/B2908948.png)

![1-(2,5-Dimethylphenyl)-6-oxo-N-[2-(prop-2-enoylamino)ethyl]-4,5-dihydropyridazine-3-carboxamide](/img/structure/B2908949.png)

![2-ethyl-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2908951.png)

![2-Chloro-5-{[3-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]methyl}-1,3-thiazole](/img/structure/B2908952.png)

![1-(3-chloro-4-fluorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2908957.png)